

(2S)-2-aminopropanamide molecular weight and CAS number

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An In-depth Technical Guide to (2S)-2-aminopropanamide

This guide provides comprehensive technical information on (2S)-**2-aminopropanamide**, also known as L-Alaninamide. It is intended for researchers, scientists, and professionals in drug development. This document outlines the molecule's key physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates a representative experimental workflow.

Physicochemical Properties

(2S)-**2-aminopropanamide** is the amide derivative of the amino acid L-alanine. Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	7324-05-2	[1][2][3][4][5]
Molecular Weight	88.11 g/mol	[1][3][4][5][6]
Molecular Formula	C ₃ H ₈ N ₂ O	[1][3][4][5]
Synonyms	L-Alaninamide, (S)-2- Aminopropanamide	[3]

Experimental Protocols



The following sections detail methodologies for the synthesis and characterization of (2S)-2-aminopropanamide.

Synthesis of (2S)-2-aminopropanamide via Boc-L-Alanine

This protocol describes a common method for the synthesis of (2S)-**2-aminopropanamide** starting from Boc-protected L-alanine.

Materials:

- Boc-L-alanine
- Ammonium chloride (NH₄Cl)
- Isobutyl chloroformate
- N-methylmorpholine (NMM)
- Tetrahydrofuran (THF), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Trifluoroacetic acid (TFA)
- Dipeptidyl peptidase inhibitor (e.g., Diprotin A)

Procedure:

Activation of Boc-L-alanine: Dissolve Boc-L-alanine in anhydrous THF at -15°C. Add N-methylmorpholine, followed by the dropwise addition of isobutyl chloroformate. Stir the reaction mixture for 10 minutes.



- Amidation: In a separate flask, dissolve ammonium chloride in water and cool to 0°C. Add the activated Boc-L-alanine solution to the ammonium chloride solution. Allow the reaction to proceed for 1-2 hours, gradually warming to room temperature.
- Work-up and Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Boc-(2S)-**2-aminopropanamide**.
- Boc-Deprotection: Dissolve the crude Boc-(2S)-2-aminopropanamide in a mixture of dichloromethane and trifluoroacetic acid. Stir at room temperature for 1-2 hours.
- Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure (2S)-2aminopropanamide.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

• Chemical shifts (δ) will be observed for the α -proton, the β -methyl protons, and the amide protons. The expected spectrum would show a quartet for the α -proton, a doublet for the β -methyl protons, and broad singlets for the amine and amide protons.

¹³C NMR (100 MHz, D₂O):

• Expected chemical shifts (δ) will correspond to the carbonyl carbon, the α -carbon, and the β -methyl carbon.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile with 0.1% trifluoroacetic acid (Solvent B).



• Flow Rate: 1.0 mL/min.

Detection: UV at 214 nm.

Injection Volume: 10 μL.

The purity is determined by the peak area percentage of the main product peak.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of (2S)-2-aminopropanamide.



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Caption: Synthesis and purification workflow for (2S)-2-aminopropanamide.

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